2-({2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
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Description
2-({2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C28H26F3N3O5S and its molecular weight is 573.59. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
- Isoquinoline derivatives, like the one mentioned, are of interest due to their potential for synthesis through methods such as the one-pot multistep synthesis approach for creating 3,4-fused isoquinolin-1(2H)-one analogs, showcasing the versatility of such structures in chemical reactions (Li & Chua, 2011).
- The chemical reactivity of isoquinoline derivatives is further highlighted by studies on the Ritter reaction, which enables the synthesis of complex isoquinoline structures, indicating their potential for creating pharmacologically active compounds (Rozhkova et al., 2013).
Material Science Applications
- Compounds with sulfanyl-, sulfinyl-, and sulfonyl-substituted structures demonstrate significant potential in material sciences, such as in the development of new chemiluminescent materials. Studies on sulfanyl-substituted bicyclic dioxetanes and their chemiluminescence properties could provide insights into novel applications in sensing and imaging technologies (Watanabe et al., 2010).
Potential Medicinal Chemistry Applications
- The structural motifs found in isoquinoline derivatives are often explored for their neuroprotective effects, as demonstrated by studies on compounds inhibiting poly(ADP-ribose) synthetase (PARS) for potential treatment of cerebral ischemia, suggesting the relevance of such structures in developing therapeutics for neurodegenerative diseases (Takahashi et al., 1997).
properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N3O5S/c1-36-18-5-6-23(37-2)19(11-18)22-12-21(28(29,30)31)20(13-32)27(33-22)40-15-26(35)34-8-7-16-9-24(38-3)25(39-4)10-17(16)14-34/h5-6,9-12H,7-8,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYCIGQDLLFJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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